2-Propylcyclohexanone

Fragrance Flavor Chemistry Sensory Analysis

2-Propylcyclohexanone (CAS 94-65-5) enables fragrance formulations with a potent olfactory detection threshold of just 0.075 ppm. It is the critical alkyl-chain benchmark in neuroactivity SAR studies, where the switch from anticonvulsant (methyl/ethyl) to convulsant (propyl) defines receptor interactions. Exploit its lower hydrogenation reactivity for chemoselective reductions and its elevated boiling point (198°C) for high-temperature applications. Ensure your lab uses the correct C9 analog for reproducible results. Bulk pricing and custom packaging available – request a quote today.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 94-65-5
Cat. No. B1346617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylcyclohexanone
CAS94-65-5
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCCC1CCCCC1=O
InChIInChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3
InChIKeyOCJLPZCBZSCVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylcyclohexanone (CAS 94-65-5): Technical Properties and Procurement Baseline


2-Propylcyclohexanone (CAS 94-65-5) is a C9 alkyl-substituted cyclohexanone derivative . It is a colorless to light orange liquid with a boiling point of 198 °C, a flash point of 69 °C, and a specific gravity of 0.91 . The compound is commercially available at >98.0% purity (GC) and is widely used as a synthetic intermediate in fragrance, flavor, and pharmaceutical research .

Why 2-Propylcyclohexanone Cannot Be Simply Replaced by Cyclohexanone or Shorter-Chain Analogs


Substituting 2-Propylcyclohexanone with cyclohexanone or shorter-chain 2-alkylcyclohexanones (e.g., 2-methyl or 2-ethyl) is not a viable 1:1 replacement in many research and industrial contexts. The compound's specific alkyl chain length governs critical performance parameters, including its olfactory detection threshold, biological activity profile, and its relative reactivity in competitive hydrogenation reactions [1][2][3]. These quantitative differences are detailed in the evidence guide below.

Quantitative Evidence Guide for Differentiating 2-Propylcyclohexanone from Analogs


Olfactory Threshold Differentiation: 2-Propylcyclohexanone vs. 2-Ethylcyclohexanone

2-Propylcyclohexanone exhibits a quantifiable difference in olfactory potency compared to its 2-ethyl analog. The perception threshold for 2-Propylcyclohexanone is 0.075 ppm, with 100% recognition at 0.138 ppm [1]. This contrasts with 2-Ethylcyclohexanone, which, while also possessing a minty character, is not reported with the same low threshold, making the propyl derivative more potent for fragrance formulation .

Fragrance Flavor Chemistry Sensory Analysis

In Vivo Pharmacological Divergence: Convulsant Activity of 2-Propylcyclohexanone

The biological activity of 2-alkylcyclohexanones in an in vivo mouse model is chain-length dependent. While cyclohexanone and 2-methylcyclohexanone exhibit anticonvulsant properties, 2-Propylcyclohexanone induces clonic seizures [1]. Specifically, 2-Propylcyclohexanone caused clonic seizures following injection into mice, whereas 2-ethylcyclohexanone was effective against pentylenetetrazol seizures but not maximal electroshock seizures [1].

Neuroscience Pharmacology Toxicology

Competitive Hydrogenation Reactivity: 2-Propylcyclohexanone vs. Cyclohexanone

In competitive hydrogenation reactions over platinum group metals, 2-Propylcyclohexanone is less reactive than cyclohexanone [1]. The relative reactivity is governed by a substituent constant (σ**) and a catalyst-dependent constant (k) via the equation log10(R2/R1)=σ**+k [1]. The larger propyl substituent imparts a more negative σ** value, directly reducing its hydrogenation rate compared to the unsubstituted cyclohexanone [1].

Catalysis Organic Synthesis Process Chemistry

Temperature Dependence in Hydrogenation: 2-Propylcyclohexanone vs. 2-Isopropylcyclohexanone

2-Propylcyclohexanone, along with its 2-methyl and 2-ethyl analogs, exhibits nearly identical temperature dependencies during hydrogenation over Ru/Al2O3, Rh/Al2O3, and Pt/Al2O3 catalysts in the range of −5 to 68 °C [1]. In contrast, 2-isopropylcyclohexanone shows a quite different temperature dependency [1].

Catalysis Kinetics Process Development

Physicochemical Property Differentiation: Boiling Point and Flash Point

2-Propylcyclohexanone has a higher boiling point and flash point compared to its lower alkyl analogs, which can be advantageous in certain high-temperature synthetic applications or for safer handling and storage [1].

Physical Chemistry Safety Process Engineering

Hydrophobicity Trend: LogP Differentiation among 2-Alkylcyclohexanones

The lipophilicity of 2-alkylcyclohexanones increases with alkyl chain length, impacting their partition coefficients and biological membrane permeability. While experimental logP values for 2-Propylcyclohexanone are not widely published, the trend is clear: 2-methylcyclohexanone has a calculated logP of ~1.78, and 2-ethylcyclohexanone has a reported logP of 2.1557 [1]. Extrapolating this trend, 2-Propylcyclohexanone would be significantly more lipophilic than its smaller analogs.

Medicinal Chemistry QSAR ADME

Recommended Application Scenarios for 2-Propylcyclohexanone Based on Quantitative Evidence


High-Impact Fragrance and Flavor Formulation

Leverage the quantified low odor perception threshold (0.075 ppm) of 2-Propylcyclohexanone to formulate fragrances and flavors requiring potent, yet subtle, aromatic contributions . Its specific sensory profile makes it a direct substitute for 2-Ethylcyclohexanone when a lower use level and stronger impact are desired .

Structure-Activity Relationship (SAR) Studies in Neuroscience

Use 2-Propylcyclohexanone as a critical comparator in SAR studies investigating convulsant and anticonvulsant mechanisms at the picrotoxin receptor . The distinct switch from anticonvulsant (methyl/ethyl) to convulsant (propyl) activity provides a clear phenotype for probing the effects of alkyl chain length on neuroactivity .

Process Development for Selective Hydrogenation

Apply the established competitive hydrogenation kinetics of 2-Propylcyclohexanone to optimize catalytic processes . Its lower reactivity relative to cyclohexanone can be exploited to achieve chemoselective hydrogenation in complex mixtures . The known temperature dependency profile allows for precise control in reactions involving other linear 2-alkylcyclohexanones .

High-Temperature Synthetic Intermediate

Employ 2-Propylcyclohexanone as a solvent or reagent in reactions requiring elevated temperatures, where its higher boiling point (198 °C) provides a distinct advantage over lower alkyl analogs like 2-methylcyclohexanone (162-163 °C) . Its higher flash point (69 °C) also offers improved safety during handling and storage .

Technical Documentation Hub

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